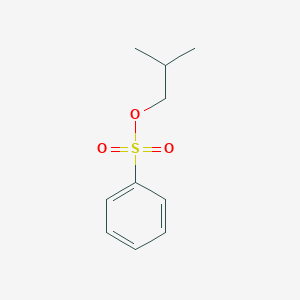

Bencensulfonato de isopropilo

Descripción general

Descripción

Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has potential to exert toxic effects in bacterial and mammalian cells .

Synthesis Analysis

Isopropyl benzenesulfonate is a potential genotoxic impurity that can develop during the synthesis of a drug substance . It is also known to be an impurity found in active pharmaceutical ingredients .

Molecular Structure Analysis

The molecular formula of Isopropyl benzenesulfonate is C9H12O3S . Its average mass is 200.255 Da and its monoisotopic mass is 200.050720 Da .

Chemical Reactions Analysis

Isopropyl benzenesulfonate is a sulfonate ester that can be analyzed using a robust and quick UPLC method for analysis of methyl, ethyl, and isopropyl esters of benzenesulfonic acid .

Physical And Chemical Properties Analysis

Isopropyl benzenesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 291.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±3.0 kJ/mol and a flash point of 130.2±18.7 °C . The index of refraction is 1.511 and the molar refractivity is 51.2±0.4 cm3 .

Aplicaciones Científicas De Investigación

Impureza genotóxica

El bencensulfonato de isopropilo es conocido como una impureza genotóxica que se encuentra en los principios farmacéuticos activos . Tiene el potencial de ejercer efectos tóxicos en las células bacterianas y mamíferas .

Investigación farmacéutica

Este compuesto se utiliza en la investigación farmacéutica, particularmente en el estudio de la toxicología y el metabolismo xenobiótico . También se utiliza en el estudio de la salud y viabilidad celular .

Química analítica

El this compound se utiliza en química analítica. Por ejemplo, se utiliza en un método UPLC robusto y rápido para el análisis de ésteres de metilo, etilo e isopropilo del ácido bencensulfónico .

Monitoreo de impurezas genotóxicas

Este compuesto se utiliza en el monitoreo de impurezas genotóxicas. El sistema ACQUITY UPLC H-Class, junto con los detectores ACQUITY UPLC PDA y ACQUITY QDa, proporciona una excelente solución para monitorear posibles impurezas genotóxicas con confirmación y cuantificación precisas .

Desarrollo de medicamentos

El this compound se utiliza en los procesos de desarrollo de medicamentos. Las impurezas genotóxicas (GTIs) son intermediarios o reactivos que pueden desarrollarse durante la síntesis de una sustancia farmacéutica . Es esencial identificar la presencia de estas impurezas al principio del proceso de desarrollo de medicamentos .

Control de calidad en productos farmacéuticos

Este compuesto se utiliza en laboratorios de control de calidad para pruebas de rutina de productos farmacéuticos . El detector ACQUITY QDa es un detector robusto y fácil de usar que se puede agregar como una técnica de detección ortogonal a la detección UV

Safety and Hazards

Isopropyl benzenesulfonate is a potential genotoxic impurity and can exert toxic effects in bacterial and mammalian cells . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mecanismo De Acción

Target of Action

Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has the potential to exert toxic effects in bacterial and mammalian cells .

Mode of Action

It is known that acute inhalation of isopropyl benzene can cause dizziness, headaches, drowsiness, ataxia, and unconsciousness . In animal experiments, isopropyl benzene causes slight irritation of the skin, eyes, and mucous membranes of the respiratory tract .

Biochemical Pathways

It is known that isopropyl benzene, a related compound, affects the kidneys, liver, and airways when inhaled repeatedly . More research is needed to fully understand the biochemical pathways affected by Isopropyl benzenesulfonate.

Pharmacokinetics

It is known that the compound is a genotoxic impurity found in active pharmaceutical ingredients . More research is needed to understand the ADME properties of Isopropyl benzenesulfonate and their impact on bioavailability.

Result of Action

The result of Isopropyl benzenesulfonate’s action is primarily toxic effects in bacterial and mammalian cells . It has been shown to be a genotoxic impurity in active pharmaceutical ingredients .

Action Environment

It is known that the compound is a genotoxic impurity found in active pharmaceutical ingredients

Propiedades

IUPAC Name |

propan-2-yl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZZXXKFKTWDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311605 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6214-18-2 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

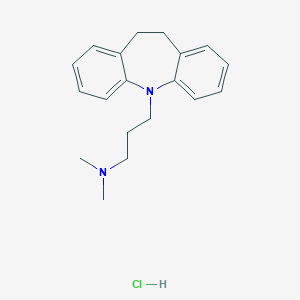

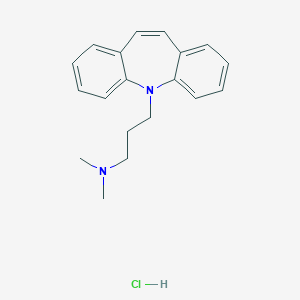

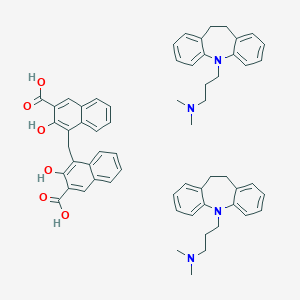

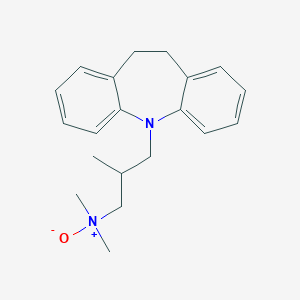

Feasible Synthetic Routes

Q & A

Q1: What is the role of isopropyl benzenesulfonate in studying reaction mechanisms?

A1: Isopropyl benzenesulfonate serves as a useful substrate in investigating the mechanisms of elimination reactions (E2). Specifically, studies have utilized deuterium-labeled isopropyl benzenesulfonate to examine the kinetic isotope effects (kH/kD) in E2 reactions with methoxide ion. [] The observed increase in kH/kD with electron-withdrawing substituents on the benzenesulfonate ring provides evidence for a mechanism involving simultaneous cleavage of both the Cα-O and Cβ-H bonds. [] This type of mechanistic insight is crucial for understanding and predicting the outcomes of organic reactions.

Q2: Can isopropyl benzenesulfonate be found as an impurity in pharmaceuticals?

A2: Yes, isopropyl benzenesulfonate has been identified as a potential genotoxic impurity in amlodipine besilate, a common medication for hypertension. [] Given the potential risks associated with genotoxic compounds, even at trace levels, it's crucial to have sensitive and accurate methods for their detection and quantification.

Q3: What analytical techniques are employed to detect and quantify trace amounts of isopropyl benzenesulfonate?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-QQQ-MS/MS) has been successfully applied to determine trace levels of isopropyl benzenesulfonate in amlodipine besilate. [] This method offers high sensitivity and selectivity, enabling the detection of isopropyl benzenesulfonate at concentrations as low as 1 ng/mL. [] The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control purposes in pharmaceutical manufacturing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.